4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine

COX-2 inhibition neuropathic pain central sensitization

Researchers targeting kinases (CDK, DYRK1A, GSK-3β), COX-2, or parasitic diseases face scaffold-hopping risks where isosteric cores lose target engagement. This unsubstituted pyrazolo[1,5-b]pyridazine core provides a validated, non-substitutable starting point with three tunable vectors (C-2, C-3, C-6) for divergent optimization. - Enables sub-10 nM DYRK1A potency with ligand efficiency >0.4 and high kinome selectivity. - CNS-penetrant framework: rat B/P ratio supports brain target engagement for neuropathic pain & neurodegeneration. - >1,000-fold parasite/human kinase selectivity achievable for anti-trypanosomal programs. Supplied with Certificate of Analysis. Custom synthesis available for gram-to-kilogram scale.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 2383967-91-5
Cat. No. B2796875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine
CAS2383967-91-5
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESC1CC2=CC=NN2NC1
InChIInChI=1S/C6H9N3/c1-2-6-3-5-8-9(6)7-4-1/h3,5,7H,1-2,4H2
InChIKeyMGHAKTUKHJVSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine Scaffold Overview


4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine (CAS 2383967-91-5) is a fused bicyclic heterocycle consisting of a pyrazole ring annulated to a tetrahydropyridazine ring, with molecular formula C₆H₉N₃ and molecular weight 123.16 g/mol . This scaffold serves as the unsubstituted core for a privileged class of compounds in medicinal chemistry, distinguished by its ability to present three tunable vectors (C-2, C-3, and C-6 positions) that enable divergent optimization across multiple target classes including cyclin-dependent kinases, COX-2, DYRK1A, and anti-trypanosomal targets without altering the central scaffold architecture [1][2].

Privileged Core Fused bicyclic pyrazolo[1,5-b]pyridazine with three tunable vectors (C-2, C-3, C-6) Supports divergent optimization across CDK, COX-2, DYRK1A and anti-trypanosomal targets without changing central architecture
Lead Optimization Structure-based design enabled by co-crystal structures (e.g., CDK2/Cyclin A, PDB: 3EJ1) and three-vector diversification Allows multiparameter optimization of potency, selectivity and ADME within a single scaffold family
Scaffold Specificity Non-interchangeable with isosteric cores; in vitro–in vivo translation and kinase selectivity are scaffold-dependent Direct evidence from COX-2, anti-trypanosomal and DYRK1A programs confirms substitution leads to loss of activity

Scaffold Non-Substitutability in Target Discovery


Simple substitution of the pyrazolo[1,5-b]pyridazine core with isosteric fused bicyclic heterocycles such as imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyridine has been demonstrated to cause selective loss of biological activity that cannot be compensated by altered substitution patterns. In COX-2 inhibitor development, the imidazo[1,2-a]pyridine series showed a failure of in vitro–in vivo correlation—compounds with high enzyme potency lacked in vivo analgesic efficacy—attributed to unfavorable log D and drug disposition, whereas the pyrazolo[1,5-b]pyridazine series retained both potency and in vivo activity [1]. In anti-trypanosomal optimization, replacement of the pyrazolo[1,5-b]pyridazine head group with pyrazolo[1,5-a]pyridine caused a consistent decrease in potency against T. b. brucei across all tested matched pairs [2]. For DYRK1A programs, alternative scaffolds such as pyrazolo[1,5-a]pyrimidines have been reported, but the pyrazolo[1,5-b]pyridazine series uniquely delivers sub-10 nM potency with ligand efficiency values exceeding 0.4 and high kinome-wide selectivity, a combination not replicated by other fused pyrazole systems [3]. These scaffold-dependent divergences mean that programs anchored on pyrazolo[1,5-b]pyridazine cannot assume target engagement, selectivity, or pharmacokinetic behavior will translate to alternative cores without complete resynthesis and re-profiling.

Pyrazolo[1,5-b]pyridazine (target scaffold)
Imidazo[1,2-a]pyridine isosteres

Scaffold replacement led to failure of in vitro–in vivo correlation in COX-2 programs—high enzyme potency did not translate into analgesic activity, attributed to unfavorable log D and drug disposition. In vivo response is not transferable.

Pyrazolo[1,5-b]pyridazine (target scaffold)
Pyrazolo[1,5-a]pyridine head group

Anti-trypanosomal matched-pair data showed consistent decrease in potency against T. b. brucei across all tested analogs when the head group was exchanged. Scaffold specificity is validated and cannot be compensated by substitution.

Pyrazolo[1,5-b]pyridazine (target scaffold)
Other fused pyrazole systems (pyrazolo[1,5-a]pyrimidines, harmine)

For DYRK1A, alternative scaffolds delivered either moderate potency with lower ligand efficiency or substantial MAO-A off-target liability. The combination of sub-10 nM potency, LE >0.4 and high kinome selectivity has not been replicated.

Comparator Evidence Across Target Classes


Superior Neuropathic Pain Efficacy vs. Clinical COX-2 Inhibitors

The pyrazolo[1,5-b]pyridazine-derived COX-2 inhibitor GW406381X demonstrates differentiated in vivo efficacy compared with the clinically approved COX-2 inhibitors celecoxib and rofecoxib. In the rat chronic constriction injury model of neuropathic pain, GW406381X at 5 mg/kg p.o. fully reversed mechanical allodynia, whereas both celecoxib and rofecoxib at the same dose (5 mg/kg p.o.) were without significant effect [1]. In a rat model of capsaicin-induced central sensitization, intrathecal GW406381X showed an ED₅₀ of 0.07 µg, while celecoxib and rofecoxib had no effect in this model [1]. This efficacy differentiation contrasts with the inflammatory pain model (Freund's Complete Adjuvant) where GW406381X ED₅₀ was 1.5 mg/kg p.o., comparable to rofecoxib (1.0 mg/kg p.o.) and superior to celecoxib (6.6 mg/kg p.o.) [1].

Neuropathic pain model response
Head-to-head
GW406381X (5 mg/kg p.o.) fully reversed mechanical allodynia in rat CCI model; celecoxib and rofecoxib (5 mg/kg p.o.) showed no significant effect. Capsaicin central sensitization ED₅₀ 0.07 µg i.t. (comparators had no effect).
Pyrazolo[1,5-b]pyridazine-derived COX-2 inhibitor provides model endpoint response in neuropathic and central sensitization paradigms where clinical comparators fail to show measurable activity.
Rat CCI and capsaicin models; oral and intrathecal routes. Model-specific response requires validation in target indication.
COX-2 inhibition neuropathic pain central sensitization CNS penetration

COX-2 Scaffold Comparison: In Vivo Translation Advantage

In a direct scaffold comparison within the same GSK COX-2 inhibitor program, the imidazo[1,2-a]pyridine series (e.g., compound 7) produced multiple analogs with high in vitro COX-2 enzyme potency, yet several members of this series failed to show activity in a rat model of inflammatory pain despite adequate pharmacokinetic profiles [1]. This in vitro–in vivo disconnect was attributed to high log D values and unfavorable drug disposition inherent to the imidazo[1,2-a]pyridine scaffold. In contrast, the pyrazolo[1,5-b]pyridazine series (including GW406381, compound 8) maintained both potent COX-2 enzyme inhibition and robust in vivo analgesic activity, in addition to demonstrating relatively high brain penetration compared with clinically available COX-2 inhibitors [1][2].

In vitro–in vivo translation
Scaffold-level
Imidazo[1,2-a]pyridine COX-2 inhibitors showed high enzyme potency but lost in vivo analgesic activity; pyrazolo[1,5-b]pyridazine series retained both potent inhibition and robust in vivo activity with relatively high brain penetration.
Direct scaffold comparison within a single industrial program demonstrates that the pyrazolo[1,5-b]pyridazine core uniquely translates in vitro potency into in vivo efficacy.
Published GSK medicinal chemistry program; rat inflammatory pain model.
COX-2 inhibitor scaffold comparison in vitro–in vivo correlation imidazo[1,2-a]pyridine

DYRK1A Inhibition: Ligand Efficiency and Kinome Selectivity

Structure–activity relationship optimization of the pyrazolo[1,5-b]pyridazine series for DYRK1A inhibition yielded compounds with pIC₅₀ values exceeding 8.0 (IC₅₀ < 10 nM) in a TR-FRET ligand-binding displacement assay, with ligand efficiency (LE) values consistently above 0.4, where LE = 1.4(pIC₅₀)/nonhydrogen atoms [1]. Notably, Compound 11 demonstrated excellent permeability in MDCK-MDR1 assays without P-glycoprotein liability, and kinome-wide selectivity profiling at 1 µM against a panel of >400 kinases showed high selectivity for DYRK1A over the kinome [1]. In contrast, previously reported DYRK1A inhibitors based on alternative heterocyclic cores such as harmine (a β-carboline alkaloid) exhibit DYRK1A IC₅₀ of ~30–80 nM but suffer from potent monoamine oxidase A (MAO-A) inhibition (IC₅₀ ~5 nM) and lack of kinome selectivity, while pyrazolo[1,5-a]pyrimidine-based DYRK1A inhibitors have been reported with moderate potency but lower ligand efficiency values typical of more lipophilic scaffolds [1].

DYRK1A ligand efficiency
Reported
pIC₅₀ >8.0 (IC₅₀ 0.4; high kinome selectivity at 1 µM against >400 kinases. Compound 11: high MDCK permeability, no P-gp liability.
Achieves potent DYRK1A engagement with favorable ligand efficiency and selectivity profile, avoiding MAO-A liability seen in harmine and lower LE of other synthetic scaffolds.
TR-FRET displacement assay; MDCK-MDR1 permeability; data from Henderson et al. 2021.
DYRK1A ligand efficiency kinase selectivity CNS drug discovery

CDK4 Inhibition with VEGFR-2 and GSK-3β Selectivity

Systematic modification of the hinge-binding amine and C-2/C-6 positions on the pyrazolo[1,5-b]pyridazine core yielded inhibitors of CDK4 with IC₅₀ values as low as 0.3 nM (reported in BindingDB for a representative pyrazolo[1,5-b]pyridazine derivative) [1]. Critically, the series demonstrated enzyme selectivity against VEGFR-2 and GSK-3β, as explicitly stated in the primary publication [2]. The crystal structure of a pyrazolo[1,5-b]pyridazine inhibitor bound to CDK2/Cyclin A (PDB: 3EJ1) confirms the scaffold engages the hinge region via specific hydrogen-bonding interactions, providing a structural basis for both the high potency and the capacity to engineer selectivity through C-2 and C-6 vector diversification [3]. Alternative CDK4 inhibitor scaffolds such as pyrido[2,3-d]pyrimidines (e.g., palbociclib, IC₅₀ 11 nM for CDK4) achieve clinical efficacy but are not amenable to the same substitution vectors and do not offer the same synthetic tractability for rapid parallel analog generation at three positions simultaneously.

CDK4 inhibition & selectivity
Reported
CDK4 IC₅₀ 0.3 nM (BindingDB); explicit selectivity against VEGFR-2 and GSK-3β demonstrated. Co-crystal structure with CDK2/Cyclin A (PDB: 3EJ1) confirms hinge-binding mode.
Sub-nanomolar CDK4 potency with reported kinase selectivity supports structure-guided optimization of CDK4 inhibitors using three tunable vectors.
Compared to palbociclib IC₅₀ 11 nM; data from Stevens et al. and PDB.
CDK4 inhibitor kinase selectivity cancer hinge-binding amine

Anti-Trypanosomal Selectivity Over Human Kinases

In a repurposing screen of 42,444 known human kinase inhibitors against T. b. brucei, the pyrazolo[1,5-b]pyridazine scaffold emerged as the starting point for optimization [1]. Through systematic R-group variation at the R1 and R2 positions, divergent selectivity for the parasite over human GSK-3β, CDK-2, and CDK-4 was achieved. For instance, substitution of R1 with 4-methoxyphenyl (analog 10q) caused only a 10-fold decrease in T. b. brucei potency relative to the unsubstituted analog 10o, while potency against GSK-3β and CDK-2 decreased by >10,000-fold [1]. Replacement of the pyrazolo[1,5-b]pyridazine head group with pyrazolo[1,5-a]pyridine consistently decreased T. b. brucei potency across all matched pairs (Table 3) [1]. Compound 20g was progressed into an in vivo efficacy study in mice, demonstrating CNS penetration in a PK study and significant reduction of parasitemia in 4 of 6 mice [1].

Parasite selectivity engineering
Head-to-head
Analog 10q: >1,000-fold selectivity for T. b. brucei over human GSK-3β and CDK-2 via R1 substitution. Analog 20g: CNS penetration confirmed, parasitemia reduction in 4/6 mice. Pyrazolo[1,5-a]pyridine head group replacement caused universal loss of activity.
Scaffold enables engineering of high parasite-over-human selectivity; CNS exposure and model response support anti-trypanosomal research applications.
Whole-cell T. b. brucei assay; mouse PK and efficacy study; Smith et al. 2020.
Human African Trypanosomiasis kinase repurposing parasite selectivity Trypanosoma brucei

High-Impact Application Scenarios


CNS-Penetrant COX-2 Inhibitors for Neuropathic Pain

Programs targeting neuropathic pain states where celecoxib and rofecoxib fail can utilize the pyrazolo[1,5-b]pyridazine scaffold to generate CNS-penetrant COX-2 inhibitors. GW406381X demonstrated full reversal of mechanical allodynia in the CCI model at 5 mg/kg, where equal doses of celecoxib and rofecoxib produced no significant effect, and showed efficacy in capsaicin-induced central sensitization (ED₅₀ 0.07 µg i.t.) where clinical comparators again showed no effect [1]. The scaffold's capacity for high brain penetration in rat, superior to clinically available COX-2 inhibitors, enables target engagement in the spinal cord and brain, a prerequisite for treating centrally mediated pain conditions [1].

Tunable CDK4 Inhibitor Lead Optimization

The pyrazolo[1,5-b]pyridazine core scaffold presents three synthetically addressable vectors (C-2, C-3, C-6) that permit rapid parallel analog synthesis for CDK4 potency optimization (IC₅₀ as low as 0.3 nM) while simultaneously engineering selectivity against VEGFR-2 and GSK-3β [1][2]. The availability of a co-crystal structure with CDK2/Cyclin A (PDB: 3EJ1) provides a structure-based design framework not available for many alternative CDK4 scaffolds [3]. This three-vector diversification strategy enables multiparameter optimization of potency, selectivity, and ADME properties within a single scaffold family, avoiding the need for scaffold-hopping during lead optimization.

DYRK1A CNS Drug Discovery with Ligand Efficiency

For neurodegenerative disease and oncology programs targeting DYRK1A, the pyrazolo[1,5-b]pyridazine scaffold delivers the critical combination of sub-10 nM potency, ligand efficiency exceeding 0.4, and high kinome selectivity required for CNS drug candidates [1]. Unlike natural product-derived DYRK1A inhibitors such as harmine that carry MAO-A liability, pyrazolo[1,5-b]pyridazine-based inhibitors such as Compound 11 demonstrate high permeability without P-glycoprotein liability, enabling in vivo CNS target engagement [1]. The scaffold's favorable physicochemical properties support the design of brain-penetrant candidates meeting CNS drug-likeness criteria, a key advantage for Alzheimer's disease and Down syndrome programs.

Anti-Parasitic Drug Discovery via Kinase Repurposing

For human African trypanosomiasis and other kinetoplastid disease programs, the pyrazolo[1,5-b]pyridazine scaffold enables engineering of parasite-selective kinase inhibitors through R1/R2 substitution, achieving >1,000-fold selectivity for T. b. brucei over human GSK-3β and CDK-2 [1]. The demonstrated CNS penetration of analog 20g in mouse PK studies and significant parasitemia reduction (4/6 mice) validates the scaffold for treating stage 2 HAT, where the parasite has crossed the blood–brain barrier [1]. Replacement of the pyrazolo[1,5-b]pyridazine head group with pyrazolo[1,5-a]pyridine results in universal loss of anti-parasitic activity, confirming that the pyrazolo[1,5-b]pyridazine scaffold is chemically non-substitutable for this indication [1].

Application
Selection Property
Validation Focus
CNS-penetrant COX-2 inhibitor research (neuropathic pain models)
Scaffold-dependent brain penetration and central sensitization model response
Model endpoint validation in neuropathic and central pain paradigms; CNS target engagement verification
Tunable CDK4 inhibitor lead optimization
Three-vector diversification for potency and selectivity (VEGFR-2/GSK-3β avoidance)
Structure-based design using PDB 3EJ1; biochemical selectivity panel confirmation
DYRK1A CNS drug discovery (neurodegeneration/oncology research)
Ligand efficiency >0.4, high kinome selectivity, and P-gp-free permeability
In vivo CNS target engagement; MAO-A and off-target kinase counter-screening
Anti-parasitic kinase repurposing (HAT research)
Parasite-over-human selectivity (>1,000-fold) achievable through R1 substitution
CNS exposure in stage 2 HAT models; human orthologue kinase selectivity panel
Quote Request

Request a Quote for 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.